3-NITRO-4-ACETAMIDOPHENOL

Overview

Description

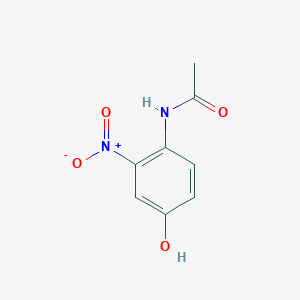

N-(4-hydroxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4. It is known for its unique structural properties, including the presence of both hydroxyl and nitro functional groups on the phenyl ring.

Mechanism of Action

Target of Action

“N-(4-hydroxy-2-nitrophenyl)acetamide” is a compound that has been studied for its potential role in the biotransformation of xenobiotics .

Mode of Action

The compound forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom . This interaction with its targets leads to changes in the molecular structure, affecting its degree of planarity .

Biochemical Pathways

The compound is involved in the non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics . In reactions of 4-HPA with peroxynitrite and CO2, “N-(4-hydroxy-2-nitrophenyl)acetamide” is one of the major products formed . This suggests that the compound may play a role in the pharmacology and toxicology of 4-HPA .

Pharmacokinetics

It’s known that the compound is formed in reactions with cellular oxidants under physiologically relevant conditions , which suggests that it may have good bioavailability.

Result of Action

It’s known that the compound is one of the major products formed in reactions of 4-hpa with peroxynitrite and co2 . This suggests that the compound may have significant effects on cellular processes.

Action Environment

The action of “N-(4-hydroxy-2-nitrophenyl)acetamide” is influenced by environmental factors such as the presence of cellular oxidants . These oxidants can affect the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

N-(4-hydroxy-2-nitrophenyl)acetamide is thought to constitute an important source of non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics . The compound’s NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom, generating [101] chains in the crystal .

Cellular Effects

It is known that the compound plays a role in the pharmacology and toxicology of 4-HPA .

Molecular Mechanism

It is known that the compound can react with electrophiles such as the nitrite ion and form yet another nitro product .

Temporal Effects in Laboratory Settings

It is known that the compound may play a role in the pharmacology and toxicology of 4-HPA .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-hydroxy-2-nitrophenyl)acetamide can be synthesized through the nitration of N-(4-hydroxyphenyl)acetamide. The nitration process typically involves the reaction of N-(4-hydroxyphenyl)acetamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

While specific industrial production methods for N-(4-hydroxy-2-nitrophenyl)acetamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl group under basic conditions.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of N-(4-amino-2-nitrophenyl)acetamide.

Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

N-(4-hydroxy-3-nitrophenyl)acetamide: Similar structure but with the nitro group at the 3-position.

N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure with a methoxy group instead of a hydroxyl group

Uniqueness

N-(4-hydroxy-2-nitrophenyl)acetamide is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its chemical reactivity and biological activity.

Biological Activity

3-Nitro-4-acetamidophenol, also known by its chemical identifier 7403-75-0, is an organic compound that has garnered attention for its biological activity and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a phenolic structure with both nitro and acetamido functional groups. Its molecular formula is C8H8N2O4, which contributes to its unique biochemical interactions. The presence of the nitro group is significant as it influences the compound's reactivity and biological effects.

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly in the oxidative biotransformation of xenobiotics. It plays a crucial role in the metabolism of acetaminophen (paracetamol), where it is formed through reactions with cellular oxidants. This process is essential for understanding its pharmacological and toxicological implications.

Interaction with Enzymes

This compound has been studied for its interaction with various enzymes, including those involved in nitric oxide production. Research indicates that it can inhibit the production of nitrous oxide and nitrite, which are critical mediators in inflammatory processes .

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its potential anti-inflammatory and analgesic properties. Studies suggest that it may exert these effects by modulating biochemical pathways associated with pain perception and inflammation .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated varying effects of this compound on different cell lines. For instance, when tested on L929 cells, certain concentrations exhibited significant cytotoxic effects while others promoted cell viability. The following table summarizes these findings:

| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 75 | 83 |

| 100 | 84 | 90 |

| 50 | 81 | 74 |

| 25 | 84 | 79 |

| 12 | 107 | 96 |

This indicates that lower concentrations may enhance cell viability while higher concentrations can lead to cytotoxicity .

Hepatotoxicity and Acetaminophen Metabolism

A notable case study involves the hepatotoxic effects of acetaminophen and how metabolites like this compound contribute to liver damage under overdose conditions. Research has shown that at high doses, acetaminophen can be metabolized into reactive intermediates that deplete glutathione levels, leading to oxidative stress and cellular damage . This highlights the importance of understanding the metabolic pathways involving this compound.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of nitroaromatic compounds, including derivatives of acetamidophenol. These studies indicate that certain structural modifications can enhance antimicrobial efficacy against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Properties

IUPAC Name |

N-(4-hydroxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZKMZSOGAOIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398613 | |

| Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-75-0 | |

| Record name | MLS000757165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of N-(4-Hydroxy-2-nitrophenyl)acetamide differ from its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide, and what is the significance of this difference?

A: The research paper states that N-(4-Hydroxy-2-nitrophenyl)acetamide exhibits a more planar structure in its solid state compared to its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide []. This difference in planarity suggests that the position of the hydroxyl group on the phenyl ring influences the overall conformation of the molecule. The study also highlights variations in hydrogen-bonding patterns between the two isomers []. This difference in hydrogen bonding could impact how each molecule interacts with other molecules, including potential biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.